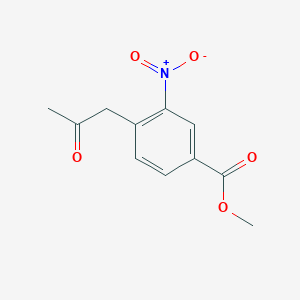![molecular formula C14H18N2O4 B8319072 tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)
tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining elements of both carbamic acid and benzocycloheptene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh environments.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Typically involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst such as bismuth (III) oxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can yield carboxylic acids and ketones .
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used as a protecting group for amino acids during peptide synthesis . Its stability under various conditions makes it an ideal choice for complex synthetic routes.
Biology and Medicine
. Its unique structure allows for selective interactions with biological targets, making it a valuable tool in drug development.
Industry
In the industrial sector, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used in the synthesis of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active form of the molecule, which then interacts with its target . This process often involves the formation of a reactive intermediate that can covalently modify the target protein, leading to its inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is unique due to its combination of a benzocycloheptene core with a carbamic acid ester group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in simpler tert-butyl esters .
Eigenschaften
Molekularformel |
C14H18N2O4 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |
InChI-Schlüssel |
STPHEUUFTOGKNY-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=CC=CC=C2NC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)


![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
![Tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate](/img/structure/B8319065.png)
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)


